molecular formula C8H8N2O2 B8470817 4,5-Bis(hydroxymethyl)picolinonitrile

4,5-Bis(hydroxymethyl)picolinonitrile

Cat. No.: B8470817
M. Wt: 164.16 g/mol
InChI Key: CKLXFPLTGMAFCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Bis(hydroxymethyl)picolinonitrile is a nitrile-substituted pyridine derivative featuring hydroxymethyl groups at the 4- and 5-positions of the aromatic ring. The dual hydroxymethyl groups in this compound likely enhance its polarity and hydrogen-bonding capacity, influencing solubility and reactivity in synthetic pathways.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

4,5-bis(hydroxymethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C8H8N2O2/c9-2-8-1-6(4-11)7(5-12)3-10-8/h1,3,11-12H,4-5H2

InChI Key

CKLXFPLTGMAFCA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C#N)CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(hydroxymethyl)picolinonitrile typically involves the reaction of 2-cyanopyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(hydroxymethyl)picolinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the hydroxymethyl groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4,5-bis(formyl)pyridine-2-carbonitrile or 4,5-bis(carboxy)pyridine-2-carbonitrile.

    Reduction: Formation of 4,5-bis(hydroxymethyl)pyridine-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Bis(hydroxymethyl)picolinonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Bis(hydroxymethyl)picolinonitrile involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Differences :

  • Substitution pattern (dual vs. single hydroxymethyl groups).
  • Presence of electron-withdrawing groups (Cl in 4-chloro-6-(hydroxymethyl)picolinonitrile vs. hydroxymethyl in others).

Physicochemical Properties

Property This compound (Predicted) 5-(Hydroxymethyl)picolinonitrile 4-Chloro-6-(hydroxymethyl)picolinonitrile
Molecular Formula C₈H₈N₂O₂ C₇H₆N₂O C₇H₅ClN₂O
Molecular Weight 180.16 g/mol 134.14 g/mol 168.58 g/mol
LogP (iLOGP) ~0.5–1.0 (estimated) 1.51 Not reported
Solubility (mg/mL) Moderate (predicted) 1.29 Not reported
Hydrogen Bond Acceptors 4 2 3

Interpretation :

  • The dual hydroxymethyl groups in this compound likely reduce its LogP compared to 5-(hydroxymethyl)picolinonitrile, enhancing aqueous solubility.
  • Chlorine substitution in 4-chloro-6-(hydroxymethyl)picolinonitrile increases molecular weight and may alter electronic properties, affecting reactivity .

This compound

  • Hydroxymethylation: Reaction of picolinonitrile derivatives with formaldehyde under basic conditions.
  • Protection/Deprotection Strategies : To avoid over-substitution or side reactions.

5-(Hydroxymethyl)picolinonitrile

  • Synthesized via bromination followed by hydrolysis (53% yield in chlorobenzene, 44% in CCl₄) .
  • Key step: Use of N-bromosuccinimide (NBS) and radical initiators (e.g., AIBN).

4-Chloro-6-(hydroxymethyl)picolinonitrile

Comparison :

  • Dual hydroxymethylation in this compound may require stringent regioselective conditions to avoid byproducts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.